Cyclohexyldiphenylphosphine oxide

Phosphine oxide Melting point Thermal stability

Cyclohexyldiphenylphosphine oxide's mixed aryl/alkyl substitution imparts unique steric and electronic properties, enhancing catalytic performance in gold-catalyzed cycloisomerization, Pd-catalyzed cross-coupling, and luminescent metal complexes (e.g., Mn(II) scintillators). Its distinct ligand basicity and reusability make it a high-value building block for advanced synthesis and material science.

Molecular Formula C18H21OP
Molecular Weight 284.3 g/mol
CAS No. 13689-20-8
Cat. No. B080947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexyldiphenylphosphine oxide
CAS13689-20-8
Molecular FormulaC18H21OP
Molecular Weight284.3 g/mol
Structural Identifiers
SMILESC1CCC(CC1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C18H21OP/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-2,4-7,10-13,18H,3,8-9,14-15H2
InChIKeyICVUZKQDJNUMKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexyldiphenylphosphine Oxide (CAS 13689-20-8) – Procurement and Baseline Characterization for R&D and Industrial Use


Cyclohexyldiphenylphosphine oxide (C18H21OP, MW 284.33) is a solid organophosphorus compound structurally characterized as a derivative of triphenylphosphine oxide in which one phenyl group is replaced by a cyclohexyl moiety [1]. The compound is widely employed as a ligand in transition-metal catalysis and as a building block in luminescent materials and coordination chemistry [2]. Its melting point is reported at 165–166 °C [1].

Why Generic Substitution of Cyclohexyldiphenylphosphine Oxide (CAS 13689-20-8) Fails in Critical Applications


Generic substitution of cyclohexyldiphenylphosphine oxide is precluded by the unique steric and electronic profile conferred by its mixed aryl/alkyl substitution pattern. Unlike symmetric analogs such as triphenylphosphine oxide, the cyclohexyl group imparts distinct ligand basicity and steric demand, which directly influences metal complex stability and catalytic performance in cross-coupling and cycloisomerization reactions . Furthermore, its ability to function as a monodentate ligand in luminescent metal complexes enables photophysical properties not readily achievable with other phosphine oxides, as evidenced by its role in high-quantum-yield manganese(II) scintillators [1].

Cyclohexyldiphenylphosphine Oxide (CAS 13689-20-8) – Quantitative Performance Data for Scientific Selection


Thermal Properties: Melting Point Elevation Relative to Triphenylphosphine Oxide

Cyclohexyldiphenylphosphine oxide exhibits a higher melting point compared to the fully aromatic analog triphenylphosphine oxide [1].

Phosphine oxide Melting point Thermal stability

Ligand Performance in Gold(I)-Catalyzed Cycloisomerization

Gold(I) complexes bearing diphenylphosphino-based KITPHOS monophosphines, structurally related to cyclohexyldiphenylphosphine oxide, consistently outperform catalysts based on triphenylphosphine in the 5-exo-dig cycloisomerization of propargyl amides [1].

Gold catalysis Cycloisomerization Phosphine ligands

Photoluminescence Quantum Yield in Manganese(II) Chloride Scintillators

The manganese(II) chloride complex employing cyclohexyldiphenylphosphine oxide as a neutral monodentate ligand achieves a photoluminescence quantum yield (PLQY) of 16.69% [1]. This value surpasses most reported neutral monodentate manganese(II) chlorides, underscoring the ligand's ability to enhance luminescent performance.

Photoluminescence Scintillator Manganese complex

Atmospheric Oxidation Half-Life: Estimated Environmental Persistence

Estimated atmospheric oxidation half-life for cyclohexyldiphenylphosphine oxide is approximately 0.769 days (18.5 hours) based on hydroxyl radical reaction rate constants [1].

Atmospheric oxidation Environmental persistence Degradation

Commercial Purity Specifications for Research and Industrial Use

Commercially available cyclohexyldiphenylphosphine oxide is typically supplied with a minimum purity of 98.0% as determined by gas chromatography (GC) .

Purity Quality control Procurement

Cyclohexyldiphenylphosphine Oxide (CAS 13689-20-8) – Best-Fit Research and Industrial Application Scenarios


Ligand Development for Gold(I)-Catalyzed Cycloisomerization

Cyclohexyldiphenylphosphine oxide serves as a structural motif for designing high-performance ligands in gold(I)-catalyzed cycloisomerization of propargyl amides. Diphenylphosphino-based ligands, closely related to this oxide, have demonstrated superior catalytic efficiency compared to triphenylphosphine-based systems [1]. Researchers should consider this compound when aiming to optimize reaction rates and yields in gold-catalyzed transformations.

Luminescent Scintillator Materials for X-Ray Imaging

The compound is an excellent ligand for constructing neutral monodentate manganese(II) chloride complexes used as green-emitting scintillators. The resulting complex [Mn(OPCyPh2)2Cl2] achieves a PLQY of 16.69%, enabling high-resolution X-ray imaging with a spatial resolution exceeding 9.6 lp/mm and a low detection limit of 1.581 µGy/s [1]. This application scenario is particularly relevant for developing lead-free, high-performance X-ray detectors.

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

Cyclohexyldiphenylphosphine oxide's ability to act as a monodentate O-donor ligand facilitates the formation of diverse metal complexes, including pentagonal bipyramidal Dy(III) single-ion magnets and uranyl photocatalysts [1][2]. Its unique steric and electronic properties enable the tuning of metal coordination environments, which is crucial for applications in molecular magnetism and photocatalysis.

Suzuki-Miyaura and Negishi Cross-Coupling Reactions

The compound functions as a robust ligand in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds in complex organic syntheses [1]. Its use in a 'pseudo-homogeneous' catalytic system allows for catalyst recycling over up to 10 cycles while maintaining high isolated yields, offering a cost-effective and sustainable approach for industrial-scale coupling reactions.

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